Cas no 1694232-81-9 (1-Bromoisoquinolin-7-ol)

1-Bromoisoquinolin-7-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-Isoquinolinol, 1-bromo-
- EN300-3186322
- 1-bromoisoquinolin-7-ol
- 1694232-81-9
- 1-Bromoisoquinolin-7-ol
-
- MDL: MFCD33032216
- Inchi: 1S/C9H6BrNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H
- InChI Key: HVMSZWOARBZRKE-UHFFFAOYSA-N
- SMILES: BrC1C2C=C(C=CC=2C=CN=1)O
Computed Properties
- Exact Mass: 222.96328g/mol
- Monoisotopic Mass: 222.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
- XLogP3: 2.8
Experimental Properties
- Density: 1.705±0.06 g/cm3(Predicted)
- Boiling Point: 393.3±22.0 °C(Predicted)
- pka: 8.43±0.40(Predicted)
1-Bromoisoquinolin-7-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3186322-2.5g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-3186322-5.0g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-3186322-10.0g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-3186322-1.0g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-3186322-5g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95% | 5g |
$3147.0 | 2023-09-05 | |
Aaron | AR02855L-500mg |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
Aaron | AR02855L-1g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Enamine | EN300-3186322-0.25g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
Enamine | EN300-3186322-0.5g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
Enamine | EN300-3186322-1g |
1-bromoisoquinolin-7-ol |
1694232-81-9 | 95% | 1g |
$1086.0 | 2023-09-05 |
1-Bromoisoquinolin-7-ol Related Literature
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on 1-Bromoisoquinolin-7-ol
Recent Advances in the Study of 1-Bromoisoquinolin-7-ol (CAS: 1694232-81-9) and Its Applications in Chemical Biology and Pharmaceutical Research
1-Bromoisoquinolin-7-ol (CAS: 1694232-81-9) is a brominated isoquinoline derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have explored its role in modulating key biological pathways, making it a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of 1-Bromoisoquinolin-7-ol derivatives as potent inhibitors of protein kinases involved in cancer progression. The researchers employed a combination of computational modeling and high-throughput screening to identify derivatives with enhanced selectivity and efficacy. Notably, one derivative exhibited nanomolar inhibitory activity against a specific kinase target, suggesting its potential as a lead compound for anticancer therapy.
In addition to its applications in oncology, 1-Bromoisoquinolin-7-ol has been investigated for its antimicrobial properties. A recent ACS Infectious Diseases publication reported the compound's ability to disrupt bacterial biofilm formation, a critical factor in antibiotic resistance. The study demonstrated that 1-Bromoisoquinolin-7-ol effectively inhibited biofilm production in Staphylococcus aureus and Pseudomonas aeruginosa, two clinically relevant pathogens. These findings underscore its potential as a novel antimicrobial agent, particularly in the context of multidrug-resistant infections.
Another area of interest is the compound's role in neuropharmacology. A 2024 preprint on bioRxiv described the neuroprotective effects of 1-Bromoisoquinolin-7-ol in a rodent model of Parkinson's disease. The study revealed that the compound reduced oxidative stress and inflammation in dopaminergic neurons, leading to improved motor function. These results suggest its potential utility in neurodegenerative disease therapeutics, although further preclinical validation is required.
From a synthetic chemistry perspective, 1-Bromoisoquinolin-7-ol has been utilized as a building block for the development of fluorescent probes. A recent Chemical Communications article detailed its incorporation into a probe for detecting reactive oxygen species (ROS) in live cells. The probe exhibited high sensitivity and selectivity, enabling real-time monitoring of ROS dynamics in cellular models of oxidative stress. This application highlights the compound's versatility beyond traditional drug discovery.
Despite these promising developments, challenges remain in the optimization of 1-Bromoisoquinolin-7-ol derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advances in computational chemistry and machine learning are expected to accelerate the design of improved derivatives with enhanced pharmacological profiles.
In conclusion, 1-Bromoisoquinolin-7-ol (CAS: 1694232-81-9) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its applications span oncology, infectious diseases, neuropharmacology, and chemical sensing, making it a valuable tool for both basic and translational research. Future studies should focus on elucidating its mechanism of action and optimizing its derivatives for therapeutic use.
1694232-81-9 (1-Bromoisoquinolin-7-ol) Related Products
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)




